molecular formula C19H23NO B14685809 5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(2-DIMETHYLAMINOETHYL)- CAS No. 35513-16-7

5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(2-DIMETHYLAMINOETHYL)-

Cat. No.: B14685809
CAS No.: 35513-16-7
M. Wt: 281.4 g/mol
InChI Key: XQHOARLJVOWKPC-UHFFFAOYSA-N
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Description

5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(2-DIMETHYLAMINOETHYL)- is a complex organic compound with the molecular formula C15H14O. It is also known by other names such as Dibenzosuberol and 5-Hydroxydibenzo[a,d]cyclohepta[1,4]diene . This compound is part of the dibenzo[a,d]cycloheptene family, which is characterized by a tricyclic structure consisting of two benzene rings fused to a seven-membered cycloheptene ring.

Preparation Methods

The synthesis of 5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(2-DIMETHYLAMINOETHYL)- involves several steps. One common method is the Friedel-Crafts alkylation followed by intramolecular cyclization. This process typically involves the use of ortho-aryl alkynyl benzyl alcohols and arenes, mediated by trifluoromethanesulfonic anhydride (Tf2O) in a formal [5 + 2] annulation reaction . The reaction conditions are carefully controlled to ensure high efficiency, regioselectivity, and step-economy.

Chemical Reactions Analysis

5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(2-DIMETHYLAMINOETHYL)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens, acids, or bases.

    Cyclization: Intramolecular cyclization reactions can form more complex ring structures.

Scientific Research Applications

This compound has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: It serves as a model compound for studying the behavior of tricyclic structures in biological systems.

    Medicine: It has potential therapeutic applications due to its structural similarity to certain pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(2-DIMETHYLAMINOETHYL)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(2-DIMETHYLAMINOETHYL)- can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of 5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(2-DIMETHYLAMINOETHYL)-.

Properties

CAS No.

35513-16-7

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

2-[2-(dimethylamino)ethyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol

InChI

InChI=1S/C19H23NO/c1-20(2)14-13-19(21)17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)19/h3-10,21H,11-14H2,1-2H3

InChI Key

XQHOARLJVOWKPC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1(C2=CC=CC=C2CCC3=CC=CC=C31)O

Origin of Product

United States

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